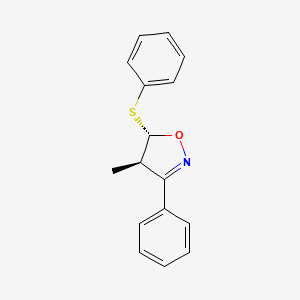
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique stereochemistry and the presence of both phenyl and phenylsulfanyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with a thioamide in the presence of a base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Br2, HNO3, sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Oxazoline derivatives
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the oxazole ring and phenylsulfanyl group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other oxazole derivatives, such as:
- 4-Methyl-3-phenyl-5-(phenylsulfanyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylsulfonyl)-1,2-oxazole
- 4-Methyl-3-phenyl-5-(phenylthio)-1,2-oxazole
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90329-01-4 |
|---|---|
Molekularformel |
C16H15NOS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(4R,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16+/m1/s1 |
InChI-Schlüssel |
NWTUDTPSLCFVEX-WBMJQRKESA-N |
Isomerische SMILES |
C[C@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Kanonische SMILES |
CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















